3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine
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Overview
Description
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is known for its reactive geminal dichloromethylene group, which makes it highly electrophilic and suitable for various chemical transformations .
Preparation Methods
The synthesis of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine typically involves the cyclocondensation of chlorinated precursors. One common method includes the reaction of sulfur dichloride with chlorinated nitriles under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can be transformed into various oxidation states, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can form fused ring systems through reactions with suitable partners, such as 2-aminophenol.
Scientific Research Applications
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine exerts its effects is primarily through its highly electrophilic nature, which allows it to react readily with nucleophiles. This reactivity is due to the presence of the geminal dichloromethylene group, which makes the compound a strong electrophile .
Comparison with Similar Compounds
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine is similar to compounds like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt). Both compounds are highly electrophilic and undergo similar chemical transformations. this compound is unique due to its specific substitution pattern and the presence of the geminal dichloromethylene group .
Properties
CAS No. |
51915-27-6 |
---|---|
Molecular Formula |
C3Cl4N2S |
Molecular Weight |
237.9 g/mol |
IUPAC Name |
3,4,4,5-tetrachloro-1,2,6-thiadiazine |
InChI |
InChI=1S/C3Cl4N2S/c4-1-3(6,7)2(5)9-10-8-1 |
InChI Key |
AKACCZSNZVYSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSN=C(C1(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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